Ethyl 5-Bromo-2-iodobenzoate
Overview
Description
Ethyl 5-Bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of both bromine and iodine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Bromo-2-iodobenzoate can be synthesized from 5-Bromo-2-iodobenzoic acid. The typical synthetic route involves the esterification of 5-Bromo-2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-Bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-2-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Ethyl 5-Bromo-2-iodobenzoate can be compared with other halogenated benzoates such as:
- Ethyl 2-Bromo-5-iodobenzoate
- Ethyl 4-Bromo-2-iodobenzoate
- Ethyl 3-Bromo-2-iodobenzoate
Uniqueness
The unique combination of bromine and iodine atoms at specific positions on the benzene ring makes this compound particularly useful in certain synthetic applications. The presence of both halogens allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
ethyl 5-bromo-2-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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